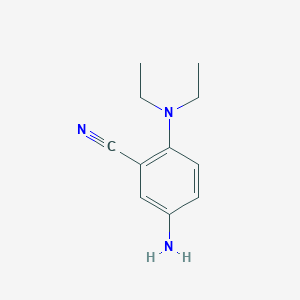

5-Amino-2-diethylaminobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

5-amino-2-(diethylamino)benzonitrile |

InChI |

InChI=1S/C11H15N3/c1-3-14(4-2)11-6-5-10(13)7-9(11)8-12/h5-7H,3-4,13H2,1-2H3 |

InChI Key |

DLTCNSCTTAYBHI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)N)C#N |

Origin of Product |

United States |

Photophysical Phenomena and Electronic Structure of Donor Acceptor Aminobenzonitriles

Dual Fluorescence Mechanisms in Aminobenzonitrile Derivatives

The phenomenon of dual fluorescence is a hallmark of many donor-acceptor substituted aminobenzonitriles, where two distinct emission bands are observed. This behavior is a departure from Kasha's rule, which predicts emission only from the lowest excited singlet state. The appearance of a second, highly Stokes-shifted fluorescence band in polar solvents points to the existence of at least two distinct emissive excited states.

Twisted Intramolecular Charge Transfer (TICT) Model and its Variants

The most widely accepted explanation for dual fluorescence in aminobenzonitriles is the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netnih.gov According to this model, upon photoexcitation, the molecule first reaches a locally excited (LE) state. In polar solvents, a subsequent intramolecular rotation of the amino group to a conformation perpendicular to the benzene (B151609) ring leads to the formation of a highly polar TICT state. researchgate.netnih.gov This state is stabilized by the polar solvent environment, leading to the characteristic red-shifted emission. For dual fluorescence to be observed, the energy barrier between the LE and TICT states must be overcome, and the rates of emission from both states must be comparable to the rate of interconversion. researchgate.net While the core TICT model focuses on the twisting of the amino group, other proposed mechanisms, sometimes referred to as variants, include planar intramolecular charge transfer (PICT) and bending of the cyano group. researchgate.net

Locally Excited (LE) State Characteristics and Dynamics

The locally excited (LE) state is the initially formed excited state upon light absorption and is structurally similar to the ground state, with a planar or near-planar geometry of the amino group relative to the phenyl ring. researchgate.net The emission from the LE state is typically observed in both nonpolar and polar solvents and exhibits a smaller Stokes shift compared to the TICT emission. The LE state is characterized by a smaller dipole moment than the TICT state. The dynamics of the LE state are crucial, as it is the precursor to the TICT state. The lifetime of the LE state is dependent on the competition between its radiative decay (fluorescence), non-radiative decay, and the rate of conversion to the TICT state. researchgate.net

Interconversion Mechanisms Between Excited States

The interconversion between the LE and TICT states is a dynamic process influenced by factors such as solvent polarity, viscosity, and temperature. In polar solvents, the energy barrier for the LE to TICT conversion is lowered, facilitating the process. The reaction coordinate for this interconversion is primarily the torsional angle of the amino group. The process can be envisioned as a motion along the potential energy surface from the LE minimum to the TICT minimum. The efficiency of this interconversion dictates the relative intensities of the two fluorescence bands. A rapid interconversion will lead to a dominant TICT emission, while a slower conversion or a high energy barrier will result in stronger LE fluorescence. scispace.com

Intramolecular Charge Transfer (ICT) State Investigations

The formation of an intramolecular charge transfer (ICT) state is fundamental to the unique photophysical properties of aminobenzonitriles. This process involves the transfer of electron density from the electron-donating amino group to the electron-accepting benzonitrile (B105546) moiety upon excitation.

Solvent Polarity Effects on Charge Transfer Dynamics

Solvent polarity plays a pivotal role in the dynamics of intramolecular charge transfer. In nonpolar solvents, the LE state is typically the lowest energy excited state, and only LE fluorescence is observed. As the solvent polarity increases, the highly polar ICT state is stabilized to a greater extent than the less polar LE state. scispace.com This stabilization lowers the energy of the ICT state, often below that of the LE state, making the charge transfer process more favorable and leading to the appearance and growth of the red-shifted ICT fluorescence band. The energy of the ICT emission maximum is highly sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Spectroscopic Signatures of Charge Transfer States (e.g., Transient Absorption Spectroscopy)

Transient absorption (TA) spectroscopy is a powerful technique for directly observing the dynamics of excited states, including the formation and decay of ICT states. In a typical TA experiment, a pump pulse excites the molecule, and a subsequent probe pulse monitors the changes in absorption over time. The TA spectra of aminobenzonitriles often reveal a decay of the LE state absorption concurrent with a rise in a new absorption band attributed to the ICT state. This provides direct evidence for the charge transfer process and allows for the determination of the timescale of the LE to ICT conversion. The spectral location of the ICT absorption band can further confirm the charge-separated nature of this state. scispace.com

Theoretical and Computational Elucidation of Electronic States

The intricate interplay of electronic states in donor-acceptor aminobenzonitriles is paramount to understanding their photophysical properties, including dual fluorescence and solvatochromism. Theoretical and computational chemistry provides powerful tools to probe these phenomena at a molecular level.

Density Functional Theory (DFT) has emerged as a robust method for investigating the ground-state electronic structure of medium-sized organic molecules like aminobenzonitriles. By approximating the electron density, DFT can accurately predict molecular geometries, orbital energies, and other electronic properties. For studying excited-state phenomena, Time-Dependent DFT (TD-DFT) is the most widely used extension of DFT.

TD-DFT calculations are instrumental in predicting electronic absorption spectra, which correspond to vertical excitations from the ground state to various excited states. These calculations can reveal the nature of the electronic transitions, such as π→π* or n→π* transitions, and the involvement of different molecular fragments in these excitations. For instance, in a study on 2-aminopyrimidine-5-carbonitrile, a molecule with structural similarities to aminobenzonitriles, TD-DFT calculations were employed to assign the features of its UV-Vis absorption spectrum. The calculations indicated that the absorption bands are primarily due to π→π* transitions, and the lowest energy excited states are associated with photoinduced electron transfer processes. mahendrapublications.com

A key aspect of DFT and TD-DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO provides an estimate of the electronic excitation energy. In donor-acceptor systems, the HOMO is typically localized on the electron-donating group (the amino group), while the LUMO is localized on the electron-accepting group (the nitrile group and the phenyl ring). This spatial separation of the frontier molecular orbitals is a hallmark of charge-transfer character.

| Parameter | Ground State (S₀) | First Excited State (S₁) |

| Optimized Geometry | Planar (typical) | Twisted Intramolecular Charge Transfer (TICT) state may be formed |

| Dipole Moment (Debye) | ~ 2-4 D | ~ 10-15 D (indicative of charge separation) |

| HOMO Energy (eV) | -5.5 to -6.5 | - |

| LUMO Energy (eV) | -1.0 to -2.0 | - |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 | - |

| Nature of Transition | - | π→π* with significant charge transfer character |

| Calculated Absorption λₘₐₓ (nm) | - | ~300-350 nm |

This table represents typical values for aminobenzonitrile derivatives and is for illustrative purposes only, as specific data for 5-Amino-2-diethylaminobenzonitrile is not available in the searched literature.

For a more accurate description of excited states, especially in cases where electron correlation is strong or when multiple electronic states are close in energy (near degeneracies), more sophisticated ab initio methods are often required. These methods, while computationally more demanding than DFT, provide a higher level of theory.

Complete Active Space Self-Consistent Field (CASSCF) is a multireference method that is particularly well-suited for studying photochemical reactions and regions of the potential energy surface where bond breaking or formation occurs, and for correctly describing the character of excited states.

Coupled-Cluster (CC2) is a size-consistent method that provides a good balance between accuracy and computational cost for calculating excited state energies and properties of single-reference systems.

Complete Active Space with Second-Order Perturbation Theory (CASPT2) is a multireference perturbation theory method that builds upon a CASSCF calculation by including dynamic electron correlation. It is often considered the "gold standard" for calculating vertical excitation energies and for mapping out potential energy surfaces of excited states.

While no specific ab initio studies on this compound were found, research on related systems demonstrates the power of these methods. For example, in the study of cytosine aza-analogues, the QM(MS-CASPT2//CASSCF)/MM approach was used to explore the excited-state properties and photophysics. nih.gov This level of theory allows for the detailed characterization of potential energy surfaces, including minima, conical intersections, and singlet-triplet crossings, which are crucial for understanding nonradiative decay pathways. nih.gov

A hypothetical comparison of results from different computational methods for an aminobenzonitrile is shown below.

| Method | Excitation Energy (eV) | Oscillator Strength | Character of Transition |

| TD-DFT (B3LYP) | 3.80 | 0.5 | π→π* (Local Excitation) |

| CC2 | 4.10 | 0.6 | π→π* (Local Excitation) |

| CASPT2 | 4.25 | 0.55 | π→π* with mixed LE/CT character |

This table is a hypothetical representation to illustrate the comparative results from different computational methods for a generic aminobenzonitrile, as specific data for this compound is not available.

To understand the temporal evolution of the excited state and the influence of the solvent environment on the photophysical processes, molecular dynamics (MD) simulations are employed. These simulations can be performed at different levels of theory, from classical MD with empirical force fields to quantum mechanics/molecular mechanics (QM/MM) and full ab initio MD.

In the context of aminobenzonitriles, MD simulations are particularly valuable for studying:

Solvent Reorganization: Following photoexcitation, the solvent molecules rearrange around the newly formed, more polar excited state of the solute. MD simulations can track this reorganization and its timescale, which is crucial for the formation of the charge-transfer state.

Structural Dynamics: The simulations can follow the trajectory of the molecule as it evolves on the excited-state potential energy surface, including the twisting motion of the amino group that leads to the formation of a TICT state.

Time-Resolved Spectroscopy: By simulating the excited-state dynamics, it is possible to compute time-resolved fluorescence or transient absorption spectra, which can be directly compared with experimental results.

For instance, molecular dynamics simulations of novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, which share the aminonitrile functional group, have been used to study their interactions with biological targets. These simulations revealed stable complex formation through critical interactions like hydrogen bonds and hydrophobic interactions. Although not a photophysics study, it highlights the utility of MD in understanding molecular interactions. More pertinent to photophysics, studies on other systems have used QM/MM surface-hopping trajectories to calculate time-resolved emission and transient absorption spectra.

A hypothetical timeline of events following photoexcitation of an aminobenzonitrile in a polar solvent, as could be revealed by MD simulations, is presented below.

| Time Scale | Event |

| Femtoseconds (fs) | Vertical excitation to the Franck-Condon state. |

| Tens to Hundreds of fs | Initial relaxation on the excited-state potential energy surface; intramolecular vibrational redistribution (IVR). |

| Picoseconds (ps) | Solvent reorganization around the excited solute; formation of the intramolecular charge-transfer (ICT) state. |

| Nanoseconds (ns) | Fluorescence from the locally excited (LE) and/or ICT state; intersystem crossing to the triplet state or non-radiative decay to the ground state. |

This table provides a general sequence of events for donor-acceptor molecules in solution and is for illustrative purposes, as specific MD simulation data for this compound is not available.

Derivatization and Chemical Functionalization Strategies for Aminobenzonitrile Scaffolds

Modification of the Diethylamino Moiety

The diethylamino group, while generally stable, can undergo specific modifications. The nitrogen atom's lone pair of electrons makes it nucleophilic, though this reactivity is tempered by its connection to the aromatic ring. Strategies for its modification often involve reactions that target the N-alkyl groups or the nitrogen atom itself.

One common transformation is oxidative N-dealkylation, which can convert a tertiary amine to a secondary or primary amine. This process, however, can be challenging to control and may require specific enzymatic or chemical oxidizing agents. Another approach involves the quaternization of the nitrogen atom by reacting it with alkyl halides, forming a quaternary ammonium (B1175870) salt. This modification drastically alters the solubility and electronic properties of the molecule.

The steric and electronic environment around the diethylamino group influences its conformation and reactivity. For instance, the introduction of ortho-substituents on the benzene (B151609) ring can cause a progressive twist of the dialkylamino group out of the plane of the ring, which can be analyzed using techniques like 13C NMR spectroscopy rsc.org. This conformational change can, in turn, affect the group's accessibility and reactivity in subsequent functionalization steps.

| Modification Type | Reagents/Conditions | Resulting Moiety | Key Considerations |

| Oxidative N-Dealkylation | Specific Oxidizing Agents (e.g., enzymes, peroxides) | Secondary or Primary Amine | Potential for over-oxidation; selectivity can be an issue. |

| Quaternization | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salt | Significantly increases polarity and water solubility. |

| Conformational Twist | Introduction of ortho-substituents | Twisted Diethylamino Group | Alters electronic interaction with the aromatic ring. rsc.org |

Functionalization at the Aromatic Ring

The aromatic ring of 5-Amino-2-diethylaminobenzonitrile is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: a primary amine (-NH₂) and a diethylamino group (-N(Et)₂). Both groups are powerful activating groups and are ortho-, para-directors uobabylon.edu.iq.

The directing effects of the two groups are additive. The positions ortho and para to the primary amino group are C4 and C6. The positions ortho and para to the diethylamino group are C1, C3, and C5 (with C5 already occupied by the amino group). Therefore, the most activated and sterically accessible positions for electrophilic attack are C4 and C6.

Common functionalization reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group (-NO₂) using nitric acid and sulfuric acid, though conditions must be carefully controlled to avoid oxidation of the amino groups.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

The choice of solvent and reaction conditions is critical to achieve regioselectivity and prevent side reactions. The primary amino group may require protection, for example, through acetylation, to moderate its activating effect and prevent unwanted side reactions during harsh electrophilic substitutions.

| Reaction | Typical Reagents | Predicted Position of Substitution | Notes |

| Bromination | N-Bromosuccinimide (NBS), Br₂/FeBr₃ | C4, C6 | High reactivity may lead to poly-substitution. |

| Nitration | HNO₃/H₂SO₄ (controlled conditions) | C4, C6 | Risk of oxidation; protection of amino groups often required. |

| Sulfonation | Fuming H₂SO₄ | C4, C6 | The reaction is typically reversible. |

| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | Not typically feasible | The Lewis acid catalyst complexes with the basic amino groups, deactivating the ring. |

Triazole Formation and Subsequent Derivatization

The nitrile group (-C≡N) of the aminobenzonitrile scaffold is a key functional group for constructing heterocyclic rings, most notably triazoles. Triazoles are five-membered aromatic rings containing three nitrogen atoms, and they are valued in medicinal chemistry and materials science for their stability and ability to engage in hydrogen bonding. nih.govfrontiersin.org

The most common method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. mdpi.com In the context of an aminobenzonitrile, the nitrile group can be converted into a 1,2,4-triazole, or the primary amino group can be transformed into an azide (B81097), which can then react with an alkyne to form a 1,2,3-triazole. For instance, diazotization of the primary amino group followed by reaction with sodium azide would yield an aryl azide. This intermediate can then undergo a cycloaddition with a terminal alkyne to furnish a 1,4-disubstituted 1,2,3-triazole. nih.gov

Once the triazole ring is formed, it can be further functionalized. N-arylation of the triazole ring is a common strategy to introduce additional structural diversity. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, reacting the N-H of the triazole with an aryl halide. researchgate.net

In some synthetic routes, N-2 aryl-substituted 1,2,3-triazoles can be synthesized in a one-pot, three-component approach involving an azide, a chalcone (as an alkyne precursor), and post-triazole arylation with an aryl halide. researchgate.net Unsymmetrical N,N'-diarylureas, which can serve as precursors or derivatives, have been synthesized by reacting aryl isocyanates with aryl amines. nih.gov

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthesis. This approach is highly valuable as it allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating structure-activity relationship studies.

For a complex aminobenzonitrile derivative containing a triazole ring, LSF could be applied to several positions. If the initial scaffold contains a halogen (e.g., introduced via electrophilic substitution on the aromatic ring as described in 5.2), this position can be used as a handle for various cross-coupling reactions:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids. nih.gov

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with amines.

Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

These reactions allow for the introduction of a wide range of substituents onto the aromatic core or on aryl groups attached to the triazole, providing a powerful tool for molecular diversification.

| Reaction | Components | Bond Formed | Catalyst/Reagents |

| Azide-Alkyne Cycloaddition | Aryl Azide + Terminal Alkyne | 1,2,3-Triazole Ring | Copper(I) salts (e.g., CuI) |

| N-Arylation (Ullmann) | Triazole + Aryl Halide | N-Aryl bond | Copper catalyst, Base |

| Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid | C-C bond | Palladium catalyst, Base |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N bond | Palladium catalyst, Base |

Electrochemical Behavior of Aminobenzonitrile Derivatives

Redox Properties and Electron Transfer Mechanisms

The redox behavior of aminobenzonitrile derivatives is characterized by the transfer of electrons, leading to oxidation or reduction of the molecule. This behavior is fundamental to understanding their reactivity and potential applications in areas like electrosynthesis. The electron transfer process can be influenced by the molecular structure, including the nature and position of substituents on the aromatic ring. tum.de

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of aminobenzonitrile derivatives. theijes.comiieta.org In a typical CV experiment, the potential applied to a working electrode is swept linearly in the forward and reverse directions, and the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte, the stability of the resulting radical ions, and the kinetics of the electron transfer process. theijes.com

For instance, studies on various aminobenzonitrile derivatives reveal that the presence of electron-donating or electron-withdrawing groups can shift the oxidation and reduction potentials. acs.org The reversibility of the redox processes, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), provides insights into the stability of the electrochemically generated species. researchgate.net A quasi-reversible system is often indicated by a larger peak potential separation. researchgate.net

Interactive Table: Representative Cyclic Voltammetry Data for Aminobenzonitrile Derivatives

| Compound | Solvent | Supporting Electrolyte | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |

| 4-Aminobenzonitrile | Acetonitrile (B52724) | 0.1 M TBAP | ~1.2 | ~-2.5 |

| 4-(Dimethylamino)benzonitrile | Acetonitrile | 0.1 M TBAP | ~0.9 | ~-2.6 |

| 2-Aminobenzonitrile | Acetonitrile | 0.1 M TBAP | ~1.3 | Not reported |

Note: The values presented are approximate and can vary based on experimental conditions.

Electrochemical Oxidation and Reduction Pathways

The electrochemical oxidation of aminobenzonitrile derivatives typically involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is often centered on the amino group and the aromatic ring. This process can lead to the formation of a radical cation. The stability and subsequent reactions of this radical cation depend on the molecular structure and the reaction medium. For some primary amines, electrochemical oxidation can lead to the formation of nitriles. nih.gov This transformation is a multi-electron process and may proceed through an imine intermediate. nih.gov

The electrochemical reduction of aminobenzonitriles involves the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is typically associated with the cyano group and the aromatic ring. This results in the formation of a radical anion. The reduction of a cyano group can be a complex process. For example, the electrochemical reduction of o-nitrobenzonitrile can yield different products depending on the reaction conditions, including 3-amino-2,1-benzisoxazole or 2-aminobenzonitrile, with the formation of a hydroxylamine (B1172632) intermediate being a key step. chempedia.info

Influence of pH and Solvent on Electrochemical Response

The electrochemical behavior of aminobenzonitrile derivatives is significantly influenced by the pH of the solution and the nature of the solvent.

Influence of pH: The pH of the medium can affect the protonation state of the amino group. In acidic solutions, the amino group can be protonated, which generally makes the molecule more difficult to oxidize and easier to reduce. Conversely, in basic solutions, the deprotonated amino group is more readily oxidized. Studies on related compounds, such as 2'-halogenated derivatives of N,N-dimethyl-4-aminoazobenzene, have shown that peak potentials shift to more negative values with increasing pH. nih.gov For some reactions, the number of electrons transferred can also change with pH. nih.gov

Electrosynthesis Applications of Aminobenzonitrile Derivatives

Electrosynthesis, or electro-organic synthesis, offers a powerful and often environmentally friendly alternative to traditional chemical synthesis. nih.gov By using an electric current to drive chemical reactions, it is possible to achieve high selectivity and avoid the use of harsh reagents. Aminobenzonitrile derivatives have been utilized as valuable starting materials in various electrosynthesis applications.

Formation of Novel Thiadiazole Derivatives via Electrosynthesis

Thiadiazoles are a class of heterocyclic compounds with a wide range of biological activities. researchgate.netmdpi.comekb.egnih.gov Electrosynthesis provides a facile and cost-effective method for the preparation of novel thiadiazole derivatives. nih.gov While direct electrosynthesis from 5-Amino-2-diethylaminobenzonitrile is not explicitly detailed in the provided context, the general principles can be applied.

One approach involves the electrochemical oxidation or reduction of a suitable precursor in the presence of a sulfur-containing reagent. For example, the constant current electrolysis of 2-amino-5-mercapto-1,3,4-thiadiazole has been used to synthesize new thiadiazole derivatives through the formation of S-S and S-C bonds. nih.gov The yield of the desired product can be optimized by controlling parameters such as current density. nih.gov

Paired Electro-organic Synthesis Approaches

A notable example, although not directly involving aminobenzonitriles, is the tunable paired electrochemical synthesis of new benzenesulfonamide (B165840) derivatives. nih.gov In this process, the reductive electrolysis of dinitrobenzene in the presence of arylsulfinic acids can be controlled to selectively form different products by adjusting the electrode potential. nih.gov At a less negative potential, an N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivative is formed, while at a more negative potential, an N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivative is the major product. nih.gov This demonstrates the high level of control that can be achieved in electrosynthesis.

Similar paired synthesis strategies could potentially be developed for aminobenzonitrile derivatives, where the oxidation of the aminobenzonitrile at the anode could be coupled with a useful reduction reaction at the cathode, thereby maximizing the synthetic utility of the electrochemical cell.

Applications in Advanced Materials and Chemical Systems

Spectroscopic Probes for Environmental and Biological Systems

The distinct electronic properties of 5-Amino-2-diethylaminobenzonitrile, particularly its capacity for intramolecular charge transfer (ICT), make it an excellent candidate for use as a spectroscopic probe. These probes are molecules that exhibit a measurable response, such as a change in fluorescence, to specific changes in their local environment.

Detection of Micelle Concentration and Dissolved Organic Matter

Fluorescent probes are valuable tools for determining the critical micelle concentration (CMC) of surfactants and for monitoring dissolved organic matter (DOM) in aquatic environments. The fluorescence of molecules like this compound is highly sensitive to the polarity of their surroundings. In aqueous solutions, the probe's fluorescence may be quenched by water molecules. However, when micelles are formed, the hydrophobic interior of these structures provides a nonpolar environment.

When this compound partitions into these micelles, it experiences a less polar environment, leading to a significant increase in its fluorescence quantum yield and a shift in its emission wavelength. This change in fluorescence intensity can be monitored to determine the concentration at which micelles begin to form.

Similarly, this solvatochromic behavior is beneficial for the detection of DOM. DOM in water bodies can significantly impact water quality, and traditional monitoring methods can be time-consuming. Spectroscopic techniques using fluorescent probes offer a rapid alternative. The interaction of this compound with the hydrophobic domains within the complex mixture of organic molecules that constitute DOM can lead to changes in its fluorescence characteristics, providing a basis for quantification.

Investigation of Solvation Structure and Dynamics

The study of solvation dynamics, which is the process of solvent molecules rearranging around a solute molecule after electronic excitation, is crucial for understanding chemical reactions in solution. Solvatochromic probes like those based on the aminobenzonitrile scaffold are instrumental in these investigations. rsc.org

The phenomenon of twisted intramolecular charge transfer (TICT) is central to the function of these probes. Upon photoexcitation, an electron is transferred from the electron-donating amino or diethylamino group to the electron-accepting nitrile group. This charge separation is often accompanied by a twisting of the amino groups relative to the benzene (B151609) ring. The extent of this twisting and the energy of the resulting emitted light are highly dependent on the polarity and viscosity of the surrounding solvent.

By analyzing the shifts in the absorption and emission spectra (solvatochromism) and the fluorescence lifetimes of this compound in different solvents, researchers can gain detailed insights into the structure and dynamics of the solvation shell around the probe molecule. This information is fundamental to understanding solvent effects on chemical processes.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electroluminescent properties of organic molecules are the foundation of OLED technology. Donor-acceptor molecules, such as this compound, are of particular interest for their potential in creating efficient and stable emissive layers in OLED devices.

Emissive Layer Development

The emissive layer is the core component of an OLED where injected electrons and holes recombine to produce light. nih.gov The efficiency and color of the emitted light are determined by the properties of the molecules in this layer. Compounds with a donor-acceptor structure can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100%. rsc.org

Derivatives of benzonitrile (B105546) with donor groups like carbazoles and phenoxazines have been investigated for their TADF properties and have shown promise in OLEDs. rsc.org The this compound structure, with its amino and diethylamino donors and nitrile acceptor, is a candidate for similar applications. By incorporating this molecule as a dopant in a suitable host material within the emissive layer, it is possible to tune the emission color and improve device performance. researchgate.net The development of non-doped emissive layers using multifunctional materials that combine emitting and charge-transporting properties is also an active area of research. nih.gov

Quantum Yield Optimization

The external quantum efficiency (EQE) of an OLED is a critical performance metric, representing the ratio of photons emitted to electrons injected. Optimizing the photoluminescence quantum yield (PLQY) of the emissive material is a key strategy for enhancing the EQE. For donor-acceptor compounds, the PLQY is influenced by the energy gap between the locally excited (LE) and charge-transfer (CT) states.

Careful molecular design can tune this energy gap to promote efficient emission. nih.gov In the case of this compound, modifications to the molecular structure, such as altering the alkyl chains on the amino group or introducing other substituents on the benzene ring, could be explored to optimize its electronic properties for higher quantum yields. Furthermore, the choice of host material in a doped emissive layer is crucial, as efficient energy transfer from the host to the dopant is necessary to maximize the quantum yield of the device. Diluting the emissive material in a host can also reduce concentration quenching effects, further improving efficiency. aps.org

Sensing Applications and Biosensor Development

The fluorescence of this compound and its derivatives can be modulated by interactions with specific analytes, making them attractive for the development of chemical sensors and biosensors.

Fluorescent chemosensors are designed to signal the presence of a target analyte through a change in their fluorescence output. The amino and nitrile groups in this compound can act as binding sites for metal ions. The binding of a metal ion can alter the ICT process, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence. rsc.org This response can be highly selective for specific metal ions depending on the design of the sensor molecule. nih.gov For instance, fluorescent probes based on naphthalene (B1677914) derivatives have been shown to selectively detect alkali and alkaline earth metal ions. researchgate.net

DNA Sensor Development utilizing Aminobenzonitrile Derivatives

Currently, there is no publicly available research specifically detailing the use of this compound in the development of DNA sensors. While various aminobenzonitrile derivatives and other amino-functionalized molecules are explored for their potential in DNA sensing applications, specific studies on this compound for this purpose have not been identified in the surveyed scientific literature. The development of electrochemical DNA sensors often involves compounds that can interact with DNA, and derivatives of 1,8-naphthyridine (B1210474) have been investigated in this context. Additionally, thymidine (B127349) analogues like 5-amino-2'-deoxyuridine (B1199347) have been utilized for high-resolution footprinting of protein-DNA complexes. However, direct application of this compound in these areas is not documented.

Protein Recognition and Modulation

Similar to its application in DNA sensors, there is a lack of specific published research on the role of this compound in protein recognition and modulation. The scientific community has investigated various molecules for their ability to bind to and modulate the function of proteins, which is a cornerstone of drug discovery and chemical biology. However, dedicated studies focusing on this compound for these specific applications are not found in the available literature.

Supramolecular Chemistry Involving Aminobenzonitrile Structures

Non-Covalent Interactions and Molecular Recognition

Non-covalent interactions are the cornerstone of molecular recognition, the specific binding of a "host" molecule to a "guest" molecule. wikipedia.org These forces, although weaker than covalent bonds, are collectively significant in determining the three-dimensional structure and function of molecular assemblies. mhmedical.com In the context of aminobenzonitrile structures, several non-covalent interactions are anticipated to be influential.

The primary non-covalent forces at play include:

Hydrogen Bonding: Arising from the presence of the amino group (a hydrogen bond donor) and the nitrile and amino nitrogen atoms (hydrogen bond acceptors). nih.gov

π-π Stacking: Interactions between the electron-rich aromatic rings.

Van der Waals Forces: General attractive or repulsive forces between molecules. wikipedia.org

Hydrophobic Interactions: The tendency of nonpolar groups, such as the diethylamino substituents, to aggregate in aqueous environments. nih.gov

The interplay of these forces dictates how aminobenzonitrile molecules recognize and interact with each other and with other molecules in their environment. frontiersin.org

Hydrogen Bonding and π-π Interactions

Hydrogen bonds and π-π interactions are particularly significant in directing the assembly of aromatic molecules. nih.govresearchgate.net

Hydrogen Bonding: The amino group (-NH₂) on the benzonitrile (B105546) ring is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the amino group itself can act as hydrogen bond acceptors. nih.gov This allows for the formation of various hydrogen-bonding motifs, such as chains or dimers, which can stabilize the resulting supramolecular structure. nih.gov The presence of the diethylamino group introduces additional potential for hydrogen bonding, although it is a weaker acceptor than the primary amino group.

π-π Interactions: The aromatic benzonitrile core facilitates π-π stacking interactions, where the electron clouds of adjacent rings overlap. ucl.ac.uk These interactions can occur in several geometries, including face-to-face and edge-to-face arrangements, and are crucial for the formation of columnar or layered structures. nih.gov The nature and strength of these interactions can be influenced by the substituents on the aromatic ring.

A study on p-aminobenzoic acid, a structurally related compound, revealed that the dominant non-covalent interactions are solvent-dependent. ucl.ac.ukucl.ac.uk In organic solvents, hydrogen bonding is the primary stabilizing force, whereas in water, π-π stacking is more prominent. ucl.ac.ukucl.ac.uk This highlights the tunable nature of these interactions based on the chemical environment.

Table 1: Potential Non-Covalent Interactions in 5-Amino-2-diethylaminobenzonitrile

| Interaction Type | Donor/Acceptor/Participant | Potential Significance |

| Hydrogen Bonding | Amino group (-NH₂) as donor; Nitrile (-CN) and amino nitrogen as acceptors | Formation of intermolecular networks, stabilization of crystal packing |

| π-π Stacking | Benzonitrile aromatic ring | Formation of columnar or layered assemblies, contribution to crystal stability |

| Hydrophobic Interactions | Diethylamino group (-N(CH₂CH₃)₂) | Driving force for aggregation in polar solvents |

| Van der Waals Forces | Entire molecule | General contribution to intermolecular cohesion |

Host-Guest Chemistry with Aminobenzonitrile Components

Host-guest chemistry involves the encapsulation of a guest molecule within a larger host molecule. wikipedia.org While specific examples involving this compound as a guest are not documented, its molecular dimensions and functional groups suggest it could form inclusion complexes with various hosts.

Potential host molecules could include:

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The aromatic portion of the aminobenzonitrile could be encapsulated within the cavity, driven by hydrophobic interactions. nih.govresearchgate.net

Cucurbiturils: These macrocyclic compounds have a hydrophobic cavity and polar carbonyl portals, making them suitable for binding guest molecules through a combination of hydrophobic and ion-dipole interactions. rsc.org

Calixarenes: These are cyclic oligomers that can be functionalized to create specific binding pockets for guest molecules. nih.gov

The formation of such host-guest complexes could alter the physicochemical properties of the aminobenzonitrile derivative, such as its solubility and stability. rsc.org

Molecular Self-Assembly and Ordered Architectures

Molecular self-assembly is the spontaneous organization of molecules into well-defined structures, driven by non-covalent interactions. youtube.com The functional groups on aminobenzonitrile derivatives provide the necessary information for programmed self-assembly. nih.gov

For instance, the interplay between hydrogen bonding and π-π stacking can lead to the formation of one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. rsc.orgnih.gov The specific architecture will depend on the balance of these interactions, which can be influenced by factors such as solvent and temperature. Studies on related molecules like benzene-1,3,5-tricarboxamides have shown how strong, directional hydrogen bonds can lead to the formation of robust supramolecular polymers. rsc.org The diethylamino groups in this compound would likely influence the packing of the molecules due to their steric bulk, potentially leading to more complex and less compact assembled structures.

Constitutional Dynamic Chemistry and Adaptive Systems

Constitutional Dynamic Chemistry (CDC) explores chemical systems that can change their constitution by rearranging their components in response to external stimuli. nih.govrsc.org This adaptability arises from the reversible nature of the bonds connecting the components, which can be either covalent or non-covalent. rsc.orgrsc.org

Emerging Research Directions and Future Outlook

Exploration of New Reactive Pathways and Functionalization Techniques

The unique arrangement of a primary amino group, a tertiary diethylamino group, and a nitrile function on the benzene (B151609) ring makes 5-Amino-2-diethylaminobenzonitrile a versatile building block for a variety of chemical transformations. The presence of multiple reactive sites allows for selective functionalization, opening doors to the synthesis of a diverse range of novel compounds.

Initial synthesis of this compound has been documented in patent literature, providing a foundational method for its preparation. One described pathway involves the reaction of 2-Chloro-5-nitrobenzonitrile with diethylamine, followed by the reduction of the nitro group to a primary amine. This two-step process yields the target molecule, which can then be used as a starting material for further chemical modifications. google.com

Current research is focused on exploring the differential reactivity of the amino and nitrile groups. The primary amino group is a prime target for reactions such as diazotization, acylation, and Schiff base formation, allowing for the introduction of a wide array of functional groups. These modifications can be used to tune the electronic and steric properties of the molecule, paving the way for its use in various applications.

The nitrile group, on the other hand, can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions to generate heterocyclic structures. The ability to selectively manipulate these functional groups is a key area of ongoing investigation, with the aim of developing efficient and controlled synthetic methodologies.

Integration into Hybrid Materials and Nanostructures

The functional versatility of this compound makes it a promising candidate for integration into hybrid materials and nanostructures. The amino and nitrile groups can act as anchoring points for attachment to polymer backbones, metal-organic frameworks (MOFs), and nanoparticle surfaces.

Researchers are exploring the use of this compound as a monomer in polymerization reactions. The resulting polymers, incorporating the benzonitrile (B105546) moiety, could exhibit interesting optical, electronic, and thermal properties. For instance, the presence of the electron-donating amino groups and the electron-withdrawing nitrile group can lead to materials with unique photophysical characteristics, potentially finding use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Furthermore, the ability of the amino groups to coordinate with metal ions suggests its potential as a ligand in the formation of coordination polymers and MOFs. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, catalysis, and sensing. The incorporation of the this compound unit could introduce specific functionalities within the pores of these materials.

Advanced Spectroscopic and Imaging Methodologies for Real-Time Analysis

A thorough understanding of the behavior of this compound in various chemical environments requires the use of advanced spectroscopic and imaging techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound and its derivatives.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are being employed to monitor the progress of reactions involving this molecule in real-time. This allows for a detailed understanding of reaction kinetics and mechanisms, facilitating the optimization of synthetic procedures.

Fluorescence spectroscopy is another powerful tool for studying the photophysical properties of this compound and its derivatives. By examining the excitation and emission spectra, researchers can gain insights into the electronic structure and excited-state dynamics of these molecules. This information is vital for the design of new fluorescent materials and sensors. Advanced imaging techniques, such as fluorescence microscopy, could potentially be used to visualize the localization and dynamics of these compounds within biological systems or material matrices.

Sustainable and Scalable Synthetic Processes

The development of sustainable and scalable synthetic routes for this compound is a key focus for its future industrial viability. The initial patented synthesis, while effective on a laboratory scale, may not be the most environmentally friendly or cost-effective for large-scale production.

Current research efforts are directed towards the use of greener solvents, catalysts, and reaction conditions. This includes exploring one-pot synthesis strategies to reduce the number of reaction steps and minimize waste generation. The use of catalytic reduction methods for the nitro group, employing more benign reducing agents, is an area of active investigation.

Furthermore, process optimization to improve reaction yields, reduce reaction times, and simplify purification procedures is crucial for making the synthesis more economically viable. The development of continuous flow processes is another promising avenue for achieving a more sustainable and scalable production of this valuable chemical intermediate.

Deeper Understanding of Structure-Property-Function Relationships for Novel Applications

A fundamental goal of ongoing research is to establish clear structure-property-function relationships for derivatives of this compound. By systematically modifying the molecular structure and studying the resulting changes in physical, chemical, and biological properties, researchers can tailor molecules for specific applications.

For example, by introducing different substituents on the amino group or by transforming the nitrile group into other functionalities, it is possible to modulate properties such as solubility, absorption and emission wavelengths, and binding affinity to specific targets. This rational design approach is essential for the development of new materials with enhanced performance.

Computational modeling and theoretical calculations are playing an increasingly important role in this endeavor. Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of new derivatives, guiding synthetic efforts towards the most promising candidates. This synergistic approach, combining experimental synthesis and characterization with theoretical modeling, will be instrumental in unlocking the full potential of this compound and its analogues in a wide range of scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-diethylaminobenzonitrile, and what key reaction parameters influence yield?

- Methodological Answer : A two-step synthesis is commonly employed:

Nucleophilic substitution : React 5-nitro-2-chlorobenzonitrile with diethylamine under reflux in ethanol.

Catalytic hydrogenation : Reduce the nitro group to an amine using Pd/C (5% w/w) under H₂ (3 atm) in ethanol at 50°C.

Key parameters:

- Temperature : Higher temperatures (>70°C) during substitution may lead to byproducts like N-alkylated species.

- Catalyst loading : 10% Pd/C improves reduction efficiency but requires post-reaction filtration.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify diethylamino (-N(CH₂CH₃)₂) protons (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) and nitrile carbon (δ ~115 ppm).

- FT-IR : Confirm nitrile stretch (~2220 cm⁻¹) and primary amine N-H stretches (~3350 cm⁻¹).

- HRMS : Validate molecular ion ([M+H]⁺ expected at m/z 205.1462 for C₁₁H₁₆N₃).

Q. What are the stability considerations for storing this compound?

- Methodological Answer :

- Storage : Airtight amber vials under argon at 2–8°C to prevent hygroscopic degradation and oxidation.

- Handling : Avoid prolonged exposure to light, as UV radiation may induce nitrile-to-amide conversion.

Stability benchmarks are derived from structurally similar benzamides, such as 4-Aminobenzamide (stable >6 months at 4°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility values for this compound in polar aprotic solvents?

- Methodological Answer :

- Standardized protocols : Use the shake-flask method at 25°C with HPLC-grade solvents (e.g., DMSO, DMF).

- Purity verification : Quantify impurities via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Controlled conditions : Document solvent batch, moisture content (Karl Fischer titration), and equilibration time (24–48 hrs).

For example, solubility in DMSO varies from 12–18 mg/mL depending on residual water (<0.1% vs. 0.5%) .

Q. How to design experiments to assess this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In vitro assays : Use ADP-Glo™ kinase assays (e.g., EGFR, VEGFR2) at 10–100 µM compound concentration.

- Docking studies : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (PDB: 1M17).

Q. What strategies mitigate byproduct formation during the amination step of this compound synthesis?

- Methodological Answer :

- Stoichiometry : Maintain a 1.2:1 molar ratio of diethylamine to 5-nitro-2-chlorobenzonitrile to minimize unreacted starting material.

- Scavengers : Add molecular sieves (3Å) to absorb HCl byproducts, improving reaction efficiency.

- Monitoring : Use TLC (silica, hexane:EtOAc 7:3) or GC-MS to detect intermediates like 5-nitro-2-diethylaminobenzonitrile (Rf ~0.5).

Post-reaction purification via column chromatography (silica gel, gradient elution) is critical for >95% purity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point?

- Methodological Answer :

- Calibration : Verify melting point apparatus with standards (e.g., caffeine, m.p. 235–237°C).

- Sample preparation : Use finely powdered, dry samples in sealed capillaries to avoid decomposition.

Discrepancies (e.g., 110–115°C vs. 118–120°C) may arise from polymorphic forms or impurities, as seen in 3-Aminobenzamide studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.